Dihexa
Overview
Description
Dihexa, also known as N-hexanoic-tyrosine-isoleucine-(6) aminohexanoic amide, is an oligopeptide derived from angiotensin IV. It binds with high affinity to hepatocyte growth factor and potentiates its activity at its receptor, c-Met. This compound has been found to significantly improve cognitive function in animal models of Alzheimer’s disease-like mental impairment .
Mechanism of Action
Target of Action
Dihexa, also known as N-hexanoic-Tyr-Ile-(6) aminohexanoic amide, is an oligopeptide drug derived from angiotensin IV . The primary targets of this compound are the hepatocyte growth factor (HGF) and its receptor, c-Met . HGF is a key nerve growth factor involved in various cellular processes, including those within the body, such as the nervous system .
Mode of Action
This compound binds with high affinity to HGF and potentiates its activity at its receptor, c-Met . By mimicking the effects of HGF, this compound can stimulate the c-Met receptor, leading to a cascade of events that promote neurogenesis and synaptic plasticity .
Biochemical Pathways
This compound activates the PI3K/AKT signaling pathway . This pathway is crucial for cell survival and growth. Activation of this pathway leads to a series of downstream effects that promote neurogenesis, cell development, and regeneration .
Pharmacokinetics
at up to 20 mg/kg dose . It has a long half-life of 12 days following i.v. administration and 8.8 days following i.p. administration in rats . This compound is also known to cross the blood-brain barrier based on rodent studies .
Result of Action
This compound has been found to potently improve cognitive function in animal models of Alzheimer’s disease-like mental impairment . It increases the neuronal cells and the expression of SYP protein in APP/PS1 mice . Furthermore, this compound decreases the activation of astrocytes and microglia, markedly reduces levels of the pro-inflammatory cytokines IL-1β and TNF-α and increases the levels of the anti-inflammatory cytokine IL-10 .
Biochemical Analysis
Biochemical Properties
Dihexa binds with high affinity to hepatocyte growth factor (HGF) and potentiates its activity at its receptor, c-Met . This interaction plays a crucial role in synaptic plasticity and neurotrophic support .
Cellular Effects
This compound has been found to potently improve cognitive function in animal models of Alzheimer’s disease-like mental impairment . It has been shown to improve cognitive function by enhancing memory and learning . This compound’s efficacy in improving neural connectivity and synaptic density points to its potential to significantly improve cognitive functions that have been compromised by disease or injury .
Molecular Mechanism
This compound’s mechanism of action involves the potentiation of hepatocyte growth factor (HGF) and its receptor, c-Met . This brain-derived neurotrophic function also prevents neurological disorders from forming . This compound’s unique mechanism of action distinguishes it within the field of neuropharmacology, particularly in its ability to tackle neurodegenerative diseases and cognitive impairments .
Temporal Effects in Laboratory Settings
While there is limited clinical data available on the long-term effects of this compound, it is still under research and not widely used in clinical settings .
Dosage Effects in Animal Models
In animal models of cognitive deficit, this compound improved performance on spatial working memory and passive avoidance tasks . It has been shown to improve cognitive function by enhancing memory and learning in people .
Metabolic Pathways
This compound is a derivative of angiotensin IV, which is part of the renin-angiotensin system that the aldosterone hormone is also a part of . By binding to hepatocyte growth factor (HGF), this compound increases HGF’s activity while lowering harmful chemical reactions in the body .
Transport and Distribution
This compound, a small molecule peptide, is particularly notable for its ability to penetrate the brain and facilitate the repair and growth of neurons, a critical aspect in addressing cognitive decline . This structure allows it to effectively cross the blood-brain barrier, a crucial feature for healthy brain function and neurological effectiveness .
Preparation Methods
Dihexa is synthesized through a series of peptide coupling reactions. The synthetic route involves the coupling of hexanoic acid with tyrosine, followed by the addition of isoleucine and aminohexanoic acid. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole in an organic solvent like dimethylformamide . Industrial production methods may involve solid-phase peptide synthesis, which allows for the efficient assembly of the peptide chain on a solid support .
Chemical Reactions Analysis
Dihexa primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction. Common reagents used in its synthesis include N,N’-diisopropylcarbodiimide, 1-hydroxybenzotriazole, and dimethylformamide . The major product formed from these reactions is the this compound peptide itself, which can be purified using techniques such as high-performance liquid chromatography .
Scientific Research Applications
Dihexa has a wide range of scientific research applications, particularly in the fields of neuroscience and pharmacology. It has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease . In cellular biology, this compound has been found to promote neurogenesis and protect against tissue damage . Its ability to enhance synaptic connectivity and promote the growth of new neurons makes it a valuable tool for studying brain function and neuroplasticity .
Comparison with Similar Compounds
Dihexa is unique in its ability to cross the blood-brain barrier and directly target the hepatocyte growth factor receptor . Similar compounds include brain-derived neurotrophic factor, which also promotes the growth and development of neurons but does not have the same ability to cross the blood-brain barrier . Other compounds such as NSI-189 and cerebrolysin have been studied for their cognitive-enhancing effects, but this compound has shown greater potency in promoting synaptic connectivity and neurogenesis .
References
Properties
IUPAC Name |
(2S,3S)-N-(6-amino-6-oxohexyl)-2-[[(2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N4O5/c1-4-6-8-12-24(34)30-22(18-20-13-15-21(32)16-14-20)26(35)31-25(19(3)5-2)27(36)29-17-10-7-9-11-23(28)33/h13-16,19,22,25,32H,4-12,17-18H2,1-3H3,(H2,28,33)(H,29,36)(H,30,34)(H,31,35)/t19-,22-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUVNVNAVKZSPT-JTJYXVOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032895 | |
Record name | Dihexa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401708-83-5 | |
Record name | N-(1-Oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401708-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihexa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401708835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihexa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHEXA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WYX65A5C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.